molecular formula C14H8ClN5S B14222360 6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-73-9

6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14222360
CAS No.: 596825-73-9
M. Wt: 313.8 g/mol
InChI Key: SBLXIWAJSYPUQL-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that incorporates a thiazole ring, a triazole ring, and a pyridazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thioamides.

    Formation of the Triazole Ring: The triazole ring is often formed by the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of hydrazines with 1,4-diketones.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include:

    Catalyst Use: Catalysts such as acids or bases to facilitate the reactions.

    Solvent Selection: Solvents like ethanol, methanol, or dimethyl sulfoxide to dissolve reactants and control reaction conditions.

    Temperature Control: Precise temperature control to ensure optimal reaction rates and product stability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine: Unique due to its specific combination of thiazole, triazole, and pyridazine rings.

    Other Thiazole Derivatives: Compounds like 2-phenylthiazole and 4-phenylthiazole, which have different substituents and ring structures.

    Other Triazole Derivatives: Compounds like 1,2,4-triazole and 1,2,3-triazole, which have different ring structures and biological activities.

Uniqueness

This compound is unique due to its specific ring structure and the presence of chlorine and phenyl substituents, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

596825-73-9

Molecular Formula

C14H8ClN5S

Molecular Weight

313.8 g/mol

IUPAC Name

4-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-phenyl-1,3-thiazole

InChI

InChI=1S/C14H8ClN5S/c15-11-6-7-12-17-18-13(20(12)19-11)10-8-21-14(16-10)9-4-2-1-3-5-9/h1-8H

InChI Key

SBLXIWAJSYPUQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=NN=C4N3N=C(C=C4)Cl

Origin of Product

United States

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